molecular formula C12H7BrN2O B13881660 3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile

3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile

Cat. No.: B13881660
M. Wt: 275.10 g/mol
InChI Key: WTFWFZRLWVPBLD-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with a bromo group and a formyl group, along with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The formyl group can be introduced via Vilsmeier-Haack formylation, using DMF and POCl3 . The bromo group is typically introduced through bromination using N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of safer, more environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 3-(4-Bromo-2-formylpyrrol-1-yl)benzoic acid.

    Reduction: 3-(4-Bromo-2-formylpyrrol-1-yl)benzylamine.

    Substitution: 3-(4-Methoxy-2-formylpyrrol-1-yl)benzonitrile.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is not fully understood, but it is believed to interact with biological molecules through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage . The bromo group can participate in halogen bonding, which may influence the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromo and formyl groups on the pyrrole ring, along with the benzonitrile moiety, makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

3-(4-bromo-2-formylpyrrol-1-yl)benzonitrile

InChI

InChI=1S/C12H7BrN2O/c13-10-5-12(8-16)15(7-10)11-3-1-2-9(4-11)6-14/h1-5,7-8H

InChI Key

WTFWFZRLWVPBLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=C2C=O)Br)C#N

Origin of Product

United States

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